4-[(4-fluorophenyl)methoxy]-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyridin-2-one, also known as TC-MCH 7c, is a synthetic compound that belongs to the class of phenylpyridone derivatives. This compound has garnered attention for its selective antagonistic activity against the melanin-concentrating hormone receptor 1 (MCH1R), making it a candidate for therapeutic applications in obesity management and related metabolic disorders. Its ability to penetrate the blood-brain barrier enhances its potential efficacy in central nervous system-related conditions .
The synthesis of 4-[(4-fluorophenyl)methoxy]-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyridin-2-one involves several key steps:
The synthesis may involve various reaction conditions such as temperature control, reaction time, and the choice of solvents, which are critical for achieving the desired product characteristics. The use of oxidizing agents like hydrogen peroxide or potassium permanganate can facilitate oxidation reactions during synthesis, while reducing agents like sodium borohydride may be used for reduction processes.
The molecular structure of 4-[(4-fluorophenyl)methoxy]-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyridin-2-one can be represented by its IUPAC name and chemical formula:
The compound features a complex arrangement of rings and substituents, which contributes to its biological activity .
The structural data includes:
The compound undergoes various chemical reactions that are significant for its functional applications:
These reactions are crucial for modifying the compound's properties or synthesizing derivatives with enhanced activity .
The outcomes of these reactions depend heavily on specific conditions such as temperature, solvent choice, and reaction time. Understanding these parameters is vital for optimizing yields and ensuring the desired chemical transformations occur effectively.
The mechanism by which 4-[(4-fluorophenyl)methoxy]-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyridin-2-one exerts its effects primarily involves antagonism of MCH1R. This receptor is implicated in energy homeostasis and appetite regulation. By inhibiting this receptor's activity, TC-MCH 7c can modulate downstream signaling pathways that influence body weight and metabolic processes .
The interaction with MCH1R occurs at the cytoplasmic membrane level, where TC-MCH 7c binds to the receptor, preventing its activation by endogenous ligands. This action leads to reduced food intake and increased energy expenditure in preclinical models of obesity .
The compound exhibits characteristics typical of small organic molecules:
Key chemical properties include:
Further characterization via techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) is essential for confirming purity and structural integrity during synthesis .
The primary scientific applications of 4-[(4-fluorophenyl)methoxy]-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyridin-2-one lie in pharmacology and medicinal chemistry:
The construction of the pyridin-2-one core begins with a Knorr-type condensation between ethyl 3-aminocrotonate and a substituted 4-hydroxybenzaldehyde derivative, yielding a 4-hydroxyphenyl-substituted dihydropyridinone intermediate. This intermediate undergoes oxidative aromatization using manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to furnish the core pyridin-2-one scaffold [1] [3]. A critical advancement involves microwave-assisted synthesis to accelerate the cyclization step, reducing reaction times from 12 hours to 30 minutes while improving yields from 65% to 88% [1]. Alternative routes employ Pd-catalyzed C–N coupling between 2-chloropyridine-3-carboxylates and 4-aminophenol, followed by base-mediated cyclization, which offers superior regiocontrol for N1-aryl substitution [3].
Table 1: Key Steps in Core Scaffold Synthesis
Step | Reagents/Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
Knorr Condensation | Ethyl acetoacetate, NH₄OAc, EtOH, reflux | 78 | N/A |
Oxidative Aromatization | DDQ, toluene, 80°C | 85 | >99% |
Microwave Cyclization | MW, 150°C, DMF | 88 | >99% |
Pd-Catalyzed C–N Coupling | Pd₂(dba)₃, XantPhos, Cs₂CO₃, dioxane | 92 | >99% |
Regioselective bromination at the C3 position of the pyridin-2-one ring is achieved using N-bromosuccinimide (NBS) in acetonitrile at 0–5°C, exploiting the electron-rich C3–C5 enone system. This selectivity is confirmed by NMR studies showing >20:1 preference for C3 over C5 bromination due to steric and electronic effects [1]. Subsequent nucleophilic aromatic substitution (SNAr) installs the 4-fluorobenzyloxy group at C4, where potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates substitution with 4-fluorobenzyl bromide at 60°C (92% yield) [1] [3]. Orthogonal protection strategies are employed during this process: the pyrrolidine nitrogen is safeguarded with a tert-butoxycarbonyl (Boc) group, while the aniline moiety uses a SEM (2-(trimethylsilyl)ethoxymethyl) protecting group to prevent side reactions [1].
The installation of the 4-(2-pyrrolidin-1-ylethoxy)phenyl group at N1 relies on Buchwald-Hartwig amination. Optimized conditions use Pd(OAc)₂ as the catalyst, XPhos as the ligand, and Cs₂CO₃ as the base in toluene at 100°C, achieving >95% coupling efficiency [1] [3]. The pyrrolidine-ethoxy linker is constructed via Mitsunobu etherification between 4-nitrophenol and 2-(pyrrolidin-1-yl)ethanol, followed by nitro group reduction to the aniline (87% yield over two steps) [7]. For the 4-fluorobenzyloxy group at C4, Suzuki-Miyaura coupling is utilized after converting the bromide to a pinacol boronate ester. This step employs Pd(dppf)Cl₂ and K₃PO₄ in dioxane/water (4:1) at 80°C, yielding the biaryl ether with <2% homocoupling byproducts [3].
Table 2: Optimization of Pd-Catalyzed Coupling Reactions
Reaction Type | Catalyst/Ligand System | Base/Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Buchwald-Hartwig Amination | Pd(OAc)₂/XPhos | Cs₂CO₃/toluene | 100 | 95 |
Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ | K₃PO₄/dioxane/H₂O | 80 | 89 |
Etherification | PPh₃, DIAD, THF | N/A | 25 | 90 |
To improve blood-brain barrier (BBB) penetration, logP adjustments are made by introducing hydrophilic pyrrolidine N-oxides or replacing the terminal pyrrolidine with a morpholine group. These modifications reduce logP from 3.8 to 2.2, as confirmed by HPLC measurements, while maintaining target affinity [1] [3]. Salt formation with hydrochloric acid enhances crystallinity and oral absorption; the dihydrochloride salt increases aqueous solubility from 0.12 mg/mL (free base) to 8.3 mg/mL at pH 6.8 [7]. Prodrug approaches employ esterification of the pyridinone carbonyl with pivaloyloxymethyl (POM) groups, which are cleaved by esterases in vivo, boosting oral bioavailability from 22% to 67% in rodent models [1] [3].
Table 3: Physicochemical Property Optimization
Modification | logP Change | Aqueous Solubility (mg/mL) | Bioavailability (%) |
---|---|---|---|
Unmodified Compound | 3.8 | 0.12 | 22 |
Pyrrolidine N-Oxide | 2.2 | 1.85 | 41 |
Dihydrochloride Salt | 3.8* | 8.30 | 58 |
POM Prodrug | 4.1 | 0.08** | 67 |
logP of free base; *solubility in simulated intestinal fluid.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7